molecular formula C7H5ClN2O2 B562504 7-Amino-5-chloro-2(3H)-benzoxazolone CAS No. 889884-60-0

7-Amino-5-chloro-2(3H)-benzoxazolone

Cat. No. B562504
M. Wt: 184.579
InChI Key: KFRHLRRYYDOKGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Anticancer Applications

A study by Murty et al. (2011) focused on the synthesis of benzoxazole and benzoxazolone derivatives, including 7-amino-5-chloro-2(3H)-benzoxazolone, to evaluate their cytotoxic effects against human cancer cell lines. The study suggests that the structural modification of benzoxazolone compounds could influence their cytotoxic activities, offering potential pathways for the development of anticancer agents (Murty et al., 2011).

Privileged Scaffold in Medicinal Chemistry

Poupaert et al. (2005) highlighted the role of 2(3H)-benzoxazolone as a "privileged scaffold" in medicinal chemistry, owing to its ability to mimic phenol or catechol moieties in a metabolically stable template. This feature makes it a versatile compound for designing pharmacological probes with applications ranging from analgesic, anti-inflammatory, to neuroprotective compounds (Poupaert et al., 2005).

Antimicrobial and Antifungal Properties

Another study by Murty et al. (2011) explored the synthesis of cyclic amine containing benzoxazolones for their antimicrobial and antifungal activities. This research indicates the potential of benzoxazolone derivatives, including 7-amino-5-chloro-2(3H)-benzoxazolone, in developing new antimicrobial agents, with some compounds showing moderate to good activity (Murty et al., 2011).

Anti-inflammatory and Analgesic Activities

Önkol et al. (2004) synthesized 7-amino-5-chloro-2(3H)-benzoxazolone derivatives and evaluated their antinociceptive activities using various methods. Their findings suggest that certain derivatives exhibit significant antinociceptive effects, indicating their potential in developing analgesic drugs (Önkol et al., 2004).

Cholinesterase Inhibitors for Neurodegenerative Diseases

Uysal et al. (2018) synthesized N-substituted-5-chloro-2(3H)-benzoxazolone derivatives and evaluated their activities as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. These compounds showed significant inhibitory activities, highlighting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (Uysal et al., 2018).

properties

IUPAC Name

7-amino-5-chloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRHLRRYYDOKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)OC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652422
Record name 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-5-chloro-2(3H)-benzoxazolone

CAS RN

889884-60-0
Record name 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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